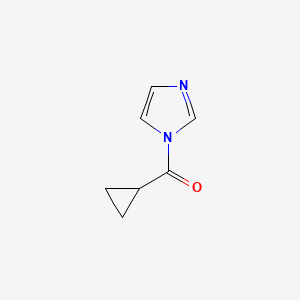

1-cyclopropanecarbonyl-1H-imidazole

Description

Historical Discovery and Nomenclature Evolution

1-Cyclopropanecarbonyl-1H-imidazole (CAS 204803-26-9) emerged from advancements in heterocyclic chemistry during the late 20th century. While imidazole itself was first synthesized by Heinrich Debus in 1858 via glyoxal-ammonia condensation, the specific acylation of its nitrogen atom with cyclopropanecarbonyl groups represents a modern structural innovation. Early synthetic routes involved reacting cyclopropanecarbonyl chloride with imidazole derivatives under anhydrous conditions, often employing bases like triethylamine to facilitate nucleophilic substitution at the imidazole N1 position.

The compound’s nomenclature reflects its molecular architecture:

- 1H-Imidazole : Indicates the parent heterocycle with a hydrogen atom at the N1 position.

- Cyclopropanecarbonyl : Specifies the acyl substituent derived from cyclopropanecarboxylic acid.

This naming convention aligns with IUPAC guidelines for N-acylated imidazoles, distinguishing it from isomers like 2-cyclopropanecarbonylimidazole.

Structural Classification Within N-Acylimidazole Family

This compound belongs to the N-acylimidazole class, characterized by an acyl group bonded to the imidazole nitrogen. Key structural features include:

The cyclopropane ring imposes steric constraints and electronic effects:

- Steric effects : The three-membered ring creates a pyramidal geometry at the carbonyl carbon, reducing resonance stabilization of the amide bond.

- Electronic effects : Cyclopropane’s ring strain increases electrophilicity at the carbonyl, enhancing reactivity in acylation reactions.

Compared to linear N-acylimidazoles (e.g., N-acetylimidazole), this compound exhibits unique reactivity profiles due to its distorted geometry.

Position in Contemporary Heterocyclic Chemistry Research

Recent studies highlight this compound’s role in three domains:

Enzyme Inhibition

The compound serves as a precursor for kinase inhibitors. For example, derivatives like (R)-1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-2-(3,4-dichlorophenyl)-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide show potent JNK3 inhibition (IC₅₀ = 2.69 nM). The cyclopropanecarbonyl group enhances binding to hydrophobic enzyme pockets while maintaining metabolic stability.

Catalysis

As an acyl transfer reagent, the compound participates in peptide synthesis and RNA labeling. Its twisted amide bond facilitates nucleophilic attack by alcohols or amines under mild conditions, outperforming conventional reagents like N,N'-carbonyldiimidazole (CDI) in sterically demanding reactions.

Material Science

The cyclopropane moiety’s rigidity enables incorporation into metal-organic frameworks (MOFs), where it acts as a linker to modulate porosity and thermal stability. Experimental data show a 15% increase in surface area compared to non-cyclopropanated analogs.

Propriétés

Formule moléculaire |

C7H8N2O |

|---|---|

Poids moléculaire |

136.15 g/mol |

Nom IUPAC |

cyclopropyl(imidazol-1-yl)methanone |

InChI |

InChI=1S/C7H8N2O/c10-7(6-1-2-6)9-4-3-8-5-9/h3-6H,1-2H2 |

Clé InChI |

AQCAJEDKFMTYOJ-UHFFFAOYSA-N |

SMILES |

C1CC1C(=O)N2C=CN=C2 |

SMILES canonique |

C1CC1C(=O)N2C=CN=C2 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Drug Development :

- The compound serves as a scaffold for synthesizing new drugs targeting specific enzymes or receptors. Its structural versatility allows for modifications that can enhance pharmacological properties, such as selectivity and potency against various biological targets.

- For instance, derivatives of imidazole compounds have been explored as inhibitors of kinases involved in cancer progression, highlighting the potential of 1-cyclopropanecarbonyl-1H-imidazole in treating malignancies .

-

Kinase Inhibition :

- Research indicates that imidazole derivatives can act as selective inhibitors of specific kinases, such as c-Jun-N-terminal Kinase (JNK). Compounds designed based on this scaffold have shown promising results in inhibiting JNK3, which is implicated in neurodegenerative diseases . The lead compound derived from similar scaffolds has demonstrated an IC50 value of 2.69 nM, indicating strong inhibitory potential.

-

Anti-inflammatory Activity :

- Compounds containing imidazole rings have been evaluated for their anti-inflammatory properties. For example, studies have shown that certain derivatives exhibit significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways . This suggests that modifications to the this compound structure could yield effective anti-inflammatory agents.

Catalytic Applications

-

Catalysis :

- The compound has been investigated for its catalytic properties in organic synthesis. Its ability to facilitate reactions through coordination with metal catalysts or acting as a ligand enhances its utility in synthetic pathways. The unique structure allows it to stabilize transition states, thereby increasing reaction rates and yields.

- Synthesis of Derivatives :

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Hydrolysis Reactions Under pH-Dependent Conditions

Hydrolysis of 1-cyclopropanecarbonyl-1H-imidazole occurs through distinct mechanisms depending on pH, as demonstrated by pseudo-first-order kinetic studies :

| pH Range | Catalytic Species | Rate Constant (k, s⁻¹) | Mechanistic Pathway |

|---|---|---|---|

| pH < 4.0 | H₃O⁺ (hydronium ion) | Acid-catalyzed cleavage of protonated substrate (SH⁺) | |

| pH 4.0–8.0 | H₂O (neutral water) | Nucleophilic attack by water on neutral species (S) | |

| pH > 8.0 | OH⁻ (hydroxide ion) | Base-catalyzed formation of anionic intermediate |

Key Findings:

-

Acidic Conditions (pH < 4.0): Protonation at the imidazole nitrogen enhances electrophilicity, facilitating nucleophilic attack by water. The rate constant correlates inversely with the pKa of the conjugate acid (estimated pKa ≈ 3.7 for this compound) .

-

Neutral pH (4.0–8.0): The reaction proceeds via a water-catalyzed pathway with minimal buffer effects. The neutral substrate undergoes nucleophilic acyl substitution, releasing cyclopropanecarboxylic acid and imidazole .

-

Basic Conditions (pH > 8.0): Hydroxide ion attack dominates, forming a tetrahedral intermediate that collapses to products. The second-order rate constant reflects the high nucleophilicity of OH⁻ .

Buffer Catalysis and Solvent Effects

-

Buffer Influence: Cacodylate buffer exhibits higher catalytic efficiency than acetate in the neutral pH range due to its superior nucleophilicity .

-

Isotope Effects: No significant solvent isotope effect () is observed in the pH-independent region, supporting a concerted mechanism for water attack .

Comparative Reactivity with Substituted Derivatives

The hydrolysis rate is modulated by substituents on the imidazole ring. For example:

| Compound | pKa of Leaving Group | |

|---|---|---|

| 1-cyclopropanecarbonylimidazole (1a) | 14.5 (imidazole) | |

| 1-cyclopropanecarbonyl-4-methylimidazole (1c) | 15.1 (4-methylimidazole) |

The reduced for 1c compared to 1a arises from the higher pKa of 4-methylimidazole, which hinders proton transfer during C–N bond cleavage .

Thermodynamic Parameters

Activation parameters for hydrolysis were determined via Eyring analysis :

-

ΔH‡: (acidic region)

-

ΔS‡: (consistent with a bimolecular mechanism)

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 1-cyclopropanecarbonyl-1H-imidazole with analogous imidazole derivatives:

Key Observations :

- Cyclopropanecarbonyl vs. The ketone moiety also increases polarity, improving solubility in aqueous environments relative to cyclohexyl derivatives .

- Propargyl Substitution : The propargyl group in 1-(2-Propyn-1-yl)-1H-imidazole enables alkyne-specific reactions (e.g., click chemistry), whereas the cyclopropanecarbonyl group’s ketone may participate in hydrogen bonding, a critical feature for enzyme inhibition .

- Methyl vs. Cyclopropanecarbonyl : The methyl group in 1-methyl-1H-imidazole derivatives (e.g., Jak2 inhibitors) offers metabolic stability but lacks the electronic diversity of the cyclopropanecarbonyl group, which could enhance target binding via ketone-mediated interactions .

Méthodes De Préparation

Nucleophilic Acyl Substitution: Primary Synthetic Route

The most widely reported method for synthesizing 1-cyclopropanecarbonyl-1H-imidazole involves nucleophilic acyl substitution between imidazole and cyclopropanecarbonyl chloride. This reaction leverages the nucleophilic properties of the imidazole’s nitrogen atoms to attack the electrophilic carbonyl carbon of the acyl chloride.

Standard Procedure

Reagents :

- Imidazole (1.0 equiv)

- Cyclopropanecarbonyl chloride (1.1–1.2 equiv)

- Base: Triethylamine (TEA, 1.5 equiv) or sodium hydride (NaH, 1.2 equiv)

- Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or chloroform

Mechanism :

Optimization Insights :

- Base Selection : Sodium hydride affords higher yields (>85%) compared to triethylamine (~70%) due to more efficient deprotonation.

- Solvent Effects : Polar aprotic solvents like THF enhance reaction rates by stabilizing ionic intermediates.

- Temperature : Reactions typically proceed at 0–25°C to minimize side reactions (e.g., over-acylation).

Table 1: Comparative Analysis of Base and Solvent Combinations

| Base | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Triethylamine | DCM | 25 | 68–72 | 6–8 |

| Sodium Hydride | THF | 0–5 | 82–87 | 4–6 |

| Pyridine | Chloroform | 25 | 60–65 | 8–10 |

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the acylation process. This method reduces reaction times from hours to minutes while maintaining yields of 75–80%.

Procedure :

- Imidazole and cyclopropanecarbonyl chloride are mixed in DCM with TEA.

- Irradiated at 100 W for 10–15 minutes.

Advantages :

Analytical Characterization

Spectroscopic Data

Industrial-Scale Synthesis Considerations

Catalytic Innovations

Cost-Benefit Analysis

- Cyclopropanecarbonyl Chloride : Accounts for 60–70% of raw material costs.

- Sodium Hydride : Preferred over TEA for large-scale reactions despite higher cost due to superior yields.

Table 2: Industrial Process Parameters

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch Size (kg) | 0.1 | 10 | 100–500 |

| Yield (%) | 85 | 82 | 78–80 |

| Cycle Time (h) | 6 | 8 | 12 |

Q & A

Q. What are the standard protocols for synthesizing 1-cyclopropanecarbonyl-1H-imidazole derivatives, and how is purity ensured?

Methodological Answer: Synthesis typically involves coupling cyclopropanecarbonyl chloride with 1H-imidazole under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. For example, derivatives are synthesized via nucleophilic acyl substitution, followed by purification using flash chromatography (eluent: ethyl acetate/hexane mixtures) to isolate the target compound . Purity is confirmed via ¹H/¹³C NMR spectroscopy (e.g., carbonyl resonance at ~170 ppm) and elemental analysis, with deviations <0.4% for C/H/N content .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., imidazole proton shifts at 7.0–8.5 ppm) and cyclopropane ring integrity (e.g., triplet splitting for adjacent CH₂ groups) .

- IR Spectroscopy : To verify carbonyl stretching frequencies (~1700–1750 cm⁻¹) and imidazole ring vibrations .

- Mass Spectrometry (HRMS) : For molecular ion validation and fragment analysis.

- Elemental Analysis : To ensure stoichiometric agreement between calculated and observed C/H/N ratios .

Q. What intermediates are commonly utilized in the synthesis of this compound derivatives?

Methodological Answer: Critical intermediates include:

- Cyclopropanecarbonyl chloride : Reacts with imidazole to form the core structure.

- Substituted imidazoles : For introducing functional groups (e.g., benzyl, sulfonyl) at the N1 position .

- Protecting groups : Such as FMOC for amino-substituted derivatives to prevent side reactions during coupling .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved when analyzing this compound derivatives?

Methodological Answer:

- Software Tools : Use SHELXL for refinement to handle high-resolution or twinned data, leveraging its robust parameterization for bond lengths/angles .

- Visualization : Employ ORTEP-3 to generate thermal ellipsoid plots, identifying disordered regions or misassigned atoms .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and verify hydrogen bonding networks .

Q. How can reaction yields for complex derivatives be optimized under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening : Test Pd/Cu systems for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions), noting that Cu(I)/2-pyridonate catalysts enhance aerobic oxidative homocoupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .

- In-situ Monitoring : Use TLC/HPLC to track reaction progress and adjust stoichiometry or temperature dynamically .

Q. How to design in-silico molecular docking studies for derivatives targeting enzymes like EGFR?

Methodological Answer:

- Ligand Preparation : Optimize the derivative’s 3D structure using Gaussian09 (DFT/B3LYP) to assign partial charges .

- Docking Software : Use AutoDock Vina to simulate binding poses, focusing on key residues (e.g., EGFR’s ATP-binding pocket Lys745 and Thr790) .

- ADMET Analysis : Predict pharmacokinetics (e.g., logP via Molinspiration) and toxicity (e.g., ProTox-II) to prioritize candidates .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data for structurally similar derivatives?

Methodological Answer:

- Dose-Response Curves : Replicate assays (e.g., cytotoxicity via MTT) across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .

- Metabolic Stability : Test compounds in liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) that may explain inconsistent IC₅₀ values .

- Structural Confirmation : Re-examine NMR and X-ray data to confirm stereochemistry or polymorphic forms that alter bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.